Carminic Acid Outperforms Betanin and Red 40 in Soft Drink Photostability
In a direct head-to-head study comparing the photostability of three organic red dyes—carminic acid, Red 40 (allura red AC), and betanin—carminic acid was the most stable dye in the soft drink matrix, whereas Red 40 exhibited the greatest destabilization in that same environment [1]. Betanin was the least stable dye in both aqueous and soft drink solutions [1].
| Evidence Dimension | Photostability (relative stability in soft drink matrix) |
|---|---|
| Target Compound Data | Carminic acid: most stable in soft drink solution |
| Comparator Or Baseline | Red 40: greatest destabilization in soft drink; Betanin: least stable in both water and soft drink |
| Quantified Difference | Carminic acid > Red 40 > Betanin in soft drink; Red 40 > carminic acid > betanin in pure water |
| Conditions | Aqueous and soft drink solutions; degradation monitored by absorbance spectroscopy, first-order kinetics |
Why This Matters
For beverage formulators targeting natural or clean-label products, carmine-derived colorants provide superior light stability in the final beverage matrix compared to both synthetic Red 40 and plant-based betanin, reducing the risk of color fade during shelf life.
- [1] Boyles, C., & Schmidtke Sobeck, S. J. (2020). Photostability of organic red food dyes. Food Chemistry, 315, 126249. View Source
